molecular formula C25H24F3NO4 B2373367 (R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate CAS No. 626244-13-1

(R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine phthalate

Cat. No.: B2373367
CAS No.: 626244-13-1
M. Wt: 459.465
InChI Key: GHYBRLKVHRNSJN-OJERSXHUSA-N
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Description

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines .


Molecular Structure Analysis

The structure of a related compound, 4-(Trifluoromethyl)phenyl methanol, ethyl ether, is available as a 2d Mol file .


Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent. Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely, but they often have valuable properties that make them useful in the construction of fluorinated pharmacons .

Scientific Research Applications

Catalytic Activities in Asymmetric Transfer Hydrogenation

(R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine and its derivatives are used as chiral synthons in catalytic activities. For instance, they have been utilized in asymmetric transfer hydrogenation (ATH) of ketones, although with moderate activity and low enantioselectivity (Kumah et al., 2019).

Synthesis of Functionalized (Trifluoromethyl)benzenes and Pyridines

These compounds are also instrumental in the preparation of functionalized (trifluoromethyl)benzenes and pyridines. A study detailed the synthesis of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, leading to the creation of these compounds (Volle & Schlosser, 2002).

Synthesis of Chiral Intermediates in Pharmaceuticals

(R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine is also significant in pharmaceutical synthesis. It's a key chiral intermediate in selective tetrodotoxin-sensitive blockers. An efficient synthesis was demonstrated using a bienzyme cascade system (Lu et al., 2022).

Phthalates in Industrial Applications and Health Effects

While not directly related to the exact compound, phthalates, in general, are extensively used in various industries. Their applications range from plasticizers in manufacturing to components in personal-care products. The health effects of these compounds have also been studied, providing insights into their impact on human health (Hauser & Calafat, 2005).

Structural Studies and Catalytic Applications

Structural studies on derivatives of (R)-1-phenyl-N-((R)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine have been conducted to understand their catalytic applications. For instance, certain palladium complexes incorporating these derivatives showed moderate catalytic activities in processes like methoxycarbonylation of styrene (Ngcobo et al., 2021).

Enthalpic Changes in Mixing Enantiomers

Research on the enthalpic changes during the mixing of enantiomers of compounds like 1-phenyl-ethanamine, which is structurally related to the compound , provides valuable insights into their physical properties and potential applications (Kimura et al., 2006).

Biocatalytic Preparation in Pharmaceutical Intermediates

The biocatalytic preparation of (R)-1-[4-(trifluoromethyl)phenyl]ethanol, a pharmaceutical intermediate, exemplifies the significance of these compounds in medicinal chemistry. The process developed offers high enantioselectivity and can be scaled for industrial applications (Chen et al., 2019).

Mechanism of Action

The mechanism of action for these types of compounds often involves the formation of electron donor–acceptor (EDA) complexes .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structures and uses .

Future Directions

The field of trifluoromethylation reactions is rapidly evolving, with new methods and applications being developed regularly . Future research will likely continue to explore the synthesis and application of these and related compounds.

Properties

IUPAC Name

(1R)-1-phenyl-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N.C8H6O4/c1-12(14-6-4-3-5-7-14)21-13(2)15-8-10-16(11-9-15)17(18,19)20;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-13,21H,1-2H3;1-4H,(H,9,10)(H,11,12)/t12-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYBRLKVHRNSJN-OJERSXHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=C(C=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=C(C=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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